molecular formula C20H17BrO2 B8264970 1-bromo-3,5-bis(4-methoxyphenyl)benzene

1-bromo-3,5-bis(4-methoxyphenyl)benzene

Cat. No.: B8264970
M. Wt: 369.3 g/mol
InChI Key: GFVHMMXBTQHNIB-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(4-methoxyphenyl)benzene is a brominated aromatic compound featuring a central benzene ring substituted with a bromine atom at the 1-position and two 4-methoxyphenyl groups at the 3- and 5-positions. The methoxy (–OCH₃) substituents are electron-donating groups, which influence the electronic properties of the aromatic core, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) for constructing complex π-conjugated systems .

Properties

IUPAC Name

1-bromo-3,5-bis(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO2/c1-22-19-7-3-14(4-8-19)16-11-17(13-18(21)12-16)15-5-9-20(23-2)10-6-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVHMMXBTQHNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene typically involves the bromination of a dimethoxyterphenyl precursor. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid . The reaction conditions are generally mild, and the yield can be optimized by controlling the temperature and reaction time.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Grignard reagents, organolithium compounds, palladium catalysts.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

    Substitution: Various substituted terphenyl derivatives.

    Oxidation: Quinones.

    Reduction: Debrominated terphenyl derivatives.

Scientific Research Applications

4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methoxy groups enhance electron density at the central benzene ring, favoring nucleophilic aromatic substitution (NAS) and reducing oxidative stability. In contrast, –CF₃ and –F groups deplete electron density, favoring electrophilic reactions and increasing thermal/chemical stability .

Reactivity in Cross-Coupling Reactions

1-Bromo-3,5-bis(4-methoxyphenyl)benzene is expected to participate in palladium-catalyzed cross-couplings, similar to its trifluoromethyl analog. However, differences arise in reaction efficiency and product stability:

Parameter 1-Bromo-3,5-bis(4-methoxyphenyl)benzene 1-Bromo-3,5-bis(trifluoromethyl)benzene
Reactivity with Grignard Reagents Moderate (steric hindrance) High (electron-deficient aryl bromide)
Catalyst Compatibility Requires bulky ligands (e.g., BrettPhos) Compatible with Takemoto-type catalysts
Yield in Coupling Not reported 60–87% (documented in multi-step syntheses)

Case Study : In -bromo-3,5-bis(trifluoromethyl)benzene achieved an 87% yield in a gram-scale palladium-catalyzed coupling, attributed to its electron-deficient nature enhancing oxidative addition to Pd(0) . The methoxy analog may require optimized conditions (e.g., higher temperatures or alternative ligands) to mitigate steric challenges.

Physical Properties

Physical data for 1-bromo-3,5-bis(4-methoxyphenyl)benzene are unavailable, but comparisons with analogs highlight trends:

Property 1-Bromo-3,5-bis(trifluoromethyl)benzene Inference for Methoxy Analog
Boiling Point 154°C Higher (due to larger substituents)
Density 1.71 g/cm³ Lower (~1.2–1.4 g/cm³)
Solubility Low in polar solvents Higher in THF, DMF

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